molecular formula C29H28N4O B2999701 N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203052-66-7

N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2999701
CAS No.: 1203052-66-7
M. Wt: 448.57
InChI Key: XJOQWUJSIVAPKL-UHFFFAOYSA-N
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Description

N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H28N4O and its molecular weight is 448.57. The purity is usually 95%.
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Scientific Research Applications

Glycine Transporter 1 Inhibition

Research has shown that compounds structurally related to N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, such as 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, act as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors have been identified using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, highlighting their potential application in modulating neurotransmitter systems for therapeutic purposes (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

A series of novel piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, pointing to their utility in cancer research and therapy (Kambappa et al., 2017).

Nonaqueous Capillary Electrophoresis

The separation of related substances using nonaqueous capillary electrophoresis has been explored, providing a method for the quality control of pharmaceuticals. This includes the study of imatinib mesylate and its related compounds, showcasing the technique's effectiveness, simplicity, and affordability for pharmaceutical analysis (Ye et al., 2012).

Cannabinoid Receptor Antagonists

Research into pyrazole derivatives as cannabinoid receptor antagonists has identified structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This includes the exploration of compounds with specific substituents that contribute to their pharmacological profiles, potentially offering insights into the development of treatments for cannabinoid-related disorders (Lan et al., 1999).

Non-Linear Optical (NLO) Properties

The synthesis and characterization of compounds with non-linear optical (NLO) properties and their potential applications in materials science have been explored. This includes the investigation of molecular structures through experimental and computational studies, highlighting the potential of such compounds in developing advanced materials with specific optical properties (Jayarajan et al., 2019).

Properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(2-phenylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O/c1-21-9-5-6-12-24(21)27-15-16-28(32-31-27)33-19-17-23(18-20-33)29(34)30-26-14-8-7-13-25(26)22-10-3-2-4-11-22/h2-16,23H,17-20H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQWUJSIVAPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.